molecular formula C11H15N3O B13532177 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13532177
M. Wt: 205.26 g/mol
InChI Key: VYTJFZIJOISRGT-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an ethyl group, a methyl group, and a furan ring attached to the pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl and methyl groups: Alkylation reactions using appropriate alkyl halides can introduce the ethyl and methyl groups at the desired positions.

    Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazole
  • 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-ol
  • 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-thiol

Uniqueness

4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both a furan ring and a pyrazole ring. This combination of structural features may confer unique chemical and biological properties.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-ethyl-2-methyl-5-(5-methylfuran-2-yl)pyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-6-5-7(2)15-9/h5-6H,4,12H2,1-3H3

InChI Key

VYTJFZIJOISRGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(O2)C)C)N

Origin of Product

United States

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